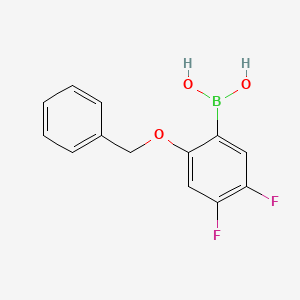
3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester
Vue d'ensemble
Description
3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester is a reagent used in the synthesis of a selective 17β-HSD1 inhibitor in the therapeutic treatment of endometriosis . Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the IUPAC name 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)9-6-8(16)7-10(15)11(9)17-5/h6-7H,1-5H3 .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.54 . It is recommended to be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
1. Catalytic Protodeboronation This compound is used in the catalytic protodeboronation of pinacol boronic esters. This process is a radical approach that allows for the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
2. Hydrolysis Studies The compound is used in studies investigating the hydrolysis of phenylboronic pinacol esters. The kinetics of this reaction is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
3. Suzuki Cross-Coupling Reactions This compound is involved in Suzuki cross-coupling reactions, a type of palladium-catalyzed carbon-carbon coupling reaction .
4. Synthesis of Biaryl Amides It is used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .
5. Synthesis of Kinesin Spindle Protein Inhibitors The compound is used in the synthesis of kinesin spindle protein inhibitors, which are potential anticancer agents .
6. GABA α2/3 Agonist Preparation It is used in the preparation of GABA α2/3 agonists. These are potential therapeutic agents for the treatment of anxiety disorders .
Mécanisme D'action
Target of Action
The primary targets of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester, also known as 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are typically organic compounds in chemical reactions . This compound is a boronic ester, which is a highly valuable building block in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where the boron moiety in the boronic ester is removed . This process is catalyzed and involves a radical approach . The compound can also participate in Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Biochemical Pathways
The compound affects several biochemical pathways. It can participate in transformations that include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . The compound can also be involved in Suzuki cross-coupling reactions and the synthesis of biaryl amides .
Pharmacokinetics
It’s known that the compound’s stability is a significant factor influencing its bioavailability . Pinacol boronic esters, such as this compound, are usually bench-stable, easy to purify, and often commercially available .
Result of Action
The result of the compound’s action depends on the specific reaction it’s involved in. For instance, in protodeboronation, the removal of the boron moiety can lead to the formation of new organic compounds . In Suzuki-Miyaura coupling, the compound can help form carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH can strongly influence the rate of hydrolysis of phenylboronic pinacol esters . Additionally, the compound’s stability can be affected by air and moisture .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .
Orientations Futures
The future directions of this compound lie in its potential applications in organic synthesis. For instance, it can be used in the synthesis of a selective 17β-HSD1 inhibitor in the therapeutic treatment of endometriosis . Furthermore, the development of protocols for the functionalizing deboronation of alkyl boronic esters, including protodeboronation, is an area of ongoing research .
Propriétés
IUPAC Name |
2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)9-6-8(16)7-10(15)11(9)17-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBHDXHBTLRQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136043 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester | |
CAS RN |
2121514-87-0 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



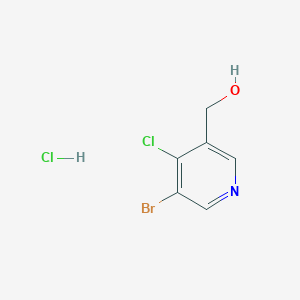
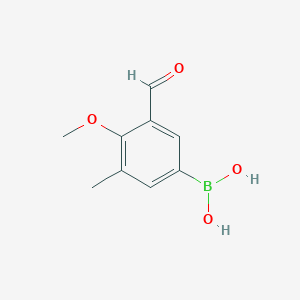
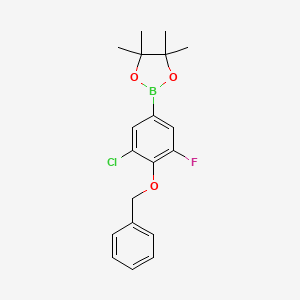
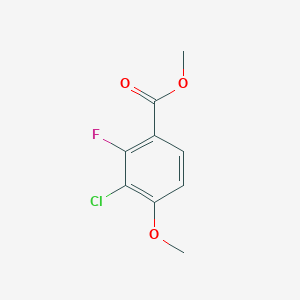


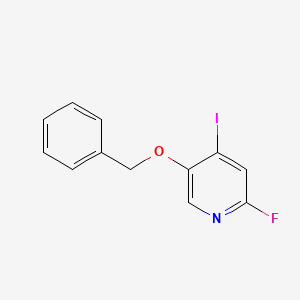
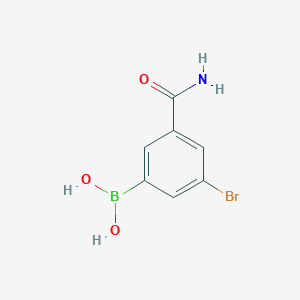
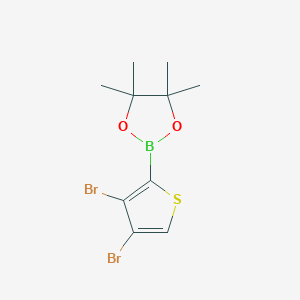
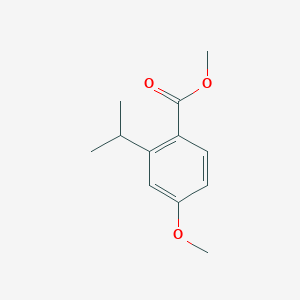
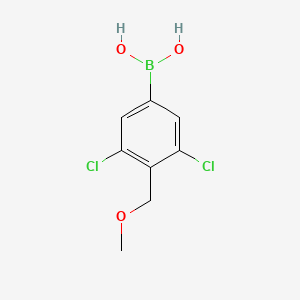

![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6303936.png)
